molecular formula C12H10N2O B147399 1,10-Phenanthroline monohydrate CAS No. 5144-89-8

1,10-Phenanthroline monohydrate

Cat. No. B147399
CAS RN: 5144-89-8
M. Wt: 198.22 g/mol
InChI Key: PPQJCISYYXZCAE-UHFFFAOYSA-N
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Description

1,10-Phenanthroline (phen) is a classic ligand in coordination chemistry, known for its versatility in metal ion binding and the unique properties of its complexes. It is characterized by its rigidity, planarity, aromaticity, and basicity, which make it a popular starting material for the synthesis of various organic, inorganic, and supramolecular compounds .

Synthesis Analysis

The synthesis of phenanthroline derivatives has been explored in several studies. A novel 1:1 proton-transfer compound containing 1,10-phenanthroline was synthesized from the reaction of 2,6-pyridinediamine and 1,10-phenanthroline-2,9-dicarboxylic acid, leading to the first anionic complex of its kind . Additionally, a straightforward method for the synthesis of mono-N-oxides of 1,10-phenanthrolines has been reported, using a green oxidant in acidic aqueous solution . Furthermore, a Phen-based periodic mesoporous organosilica was synthesized, incorporating Phen moieties directly into the organosilica framework .

Molecular Structure Analysis

The molecular structure of phenanthroline complexes has been extensively studied. For instance, the crystal structure of aqua(1,10-phenanthroline)(oxalato-O1O2) copper(II) monohydrate revealed a monomeric nature with a slightly distorted square pyramidal geometry . The molecular structure of a five-coordinated copper(II) complex with 1,10-phenanthroline and a tridentate Schiff base was also characterized, showing a distorted square-pyramidal CuN3O2 kernel .

Chemical Reactions Analysis

Phenanthroline and its derivatives participate in various chemical reactions. The electrochemical behavior of the Phen ligand has been studied for the selective recognition of copper ions and hydrogen peroxide sensing . The decomposition reactions of tris(1,10-phenanthroline)iron(II) and -iron(III) complexes involve phenanthroline mono-N-oxide as a product and have autocatalytic effects on the overall reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenanthroline complexes are influenced by their molecular structure. The luminescent properties of phenanthroline derivatives have been exploited for analytical and technological applications . The electrochemical synthesis of nickel(II) and copper(II) complexes with Schiff bases and phenanthroline has been explored, leading to the formation of mixed complexes with unique electronic properties . Novel compounds derived from phenanthroline, lead(II), and tetrabutylammonium tetrafluoroborate have been characterized by various spectroscopic techniques, highlighting the versatility of phenanthroline in forming different types of compounds .

Scientific Research Applications

  • Biosensors and Biofuel Cells Development

    • 1,10-Phenanthroline monohydrate (PMH) and its derivatives are explored for potential applications in biosensors and biofuel cells development. Specifically, certain derivatives of PMH show promise as redox mediators for oxidases, making them suitable for reagent-less biosensors and biofuel cells (Oztekin et al., 2010).
  • Surface-Enhanced Raman Scattering (SERS) Studies

    • The interaction of 1,10-phenanthroline with roughened gold electrodes has been studied using surface-enhanced Raman scattering. This research provides insights into the coordination and adsorption processes of PMH on gold surfaces, contributing to the understanding of surface complexes and electro-oxidation processes (Peng et al., 2005).
  • Design of Luminescent Organic Derivatives

    • PMH serves as a versatile building block in the synthesis of UV-Vis-NIR luminescent organic derivatives and coordination compounds with various metal cations. These compounds find applications in analytics and technology (Accorsi et al., 2009).
  • DNA Interaction Studies

    • The interaction of PMH with DNA, particularly in the context of forming ordered structures for nanotechnology applications, is a significant area of research. This includes understanding the mechanism of biological activity of silver compounds and the potential for metallization of DNA structures (Kasyanenko et al., 2017).
  • Enzyme Modulation in Cellular Energy Metabolism

    • PMH has shown enzyme-modulatory properties in cellular energy metabolism, affecting various enzymes and influencing cellular respiration, ATP content, and CO2 formation (Gerber et al., 1996).
  • Antitumoral Activity

    • Derivatives of 1,10-Phenanthroline, specifically N-phenacyl1,10-phenanthrolinium bromides, have been synthesized and studied for their antitumoral activity, demonstrating their potential in medical applications (Dumitrascu et al., 2009).
  • Decomposition Reactions in Coordination Chemistry

    • The role of 1,10-Phenanthroline mono-N-oxide in the decomposition of iron complexes is a significant study in coordination chemistry, influencing kinetic features of these reactions (Bellér et al., 2010).
  • Construction of Ligands for Various Purposes

    • PMH is used as a building block for constructing ligands with specific properties, such as luminescence, DNA intercalation, and analytical applications (Bencini & Lippolis, 2010).
  • Chemical Sensor Development

    • PMH derivatives have been utilized in the development of chemical sensors, particularly for the detection of bisphenol A and cadmium(II) ions, demonstrating their potential in environmental monitoring (Rahman et al., 2015); (Oztekin et al., 2011).
  • Understanding Molecular and Structural Features

    • Research on the crystal structure and electronic properties of PMH derivatives contributes to understanding their molecular characteristics and stability, which is crucial for their application in various fields (Fabretti et al., 1985); (Braun et al., 2017).

Safety And Hazards

1,10-Phenanthroline monohydrate is toxic if swallowed . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Personal protective equipment/face protection should be worn when handling this chemical .

Future Directions

1,10-Phenanthroline monohydrate has been used in preparing 0.1% phenanthroline solution . In another study, 80μl of 1,10-Phenanthroline monohydrate was used along with nanoparticles to measure iron content using a colorimetric assay . It may be used in the preparation of [Mn (1,10-phen) 2 (mal)]. 2 H2O .

properties

IUPAC Name

1,10-phenanthroline;hydrate
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InChI

InChI=1S/C12H8N2.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8H;1H2
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InChI Key

PPQJCISYYXZCAE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O
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Molecular Formula

C12H8N2.H2O, C12H10N2O
Record name O-PHENANTHROLINE MONOHYDRATE
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DSSTOX Substance ID

DTXSID6075302
Record name 1,10-Phenanthroline, monohydrate
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Molecular Weight

198.22 g/mol
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Physical Description

O-phenanthroline monohydrate appears as white crystalline powder or solid. Slight odor. (NTP, 1992), White solid with a mild odor; [CAMEO] Off-white odorless crystals; [Alfa Aesar MSDS]
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
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Product Name

1,10-Phenanthroline monohydrate

CAS RN

5144-89-8
Record name O-PHENANTHROLINE MONOHYDRATE
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Melting Point

212 to 219 °F (NTP, 1992)
Record name O-PHENANTHROLINE MONOHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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